molecular formula C10H7F3N2O B6159096 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole CAS No. 2228763-91-3

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B6159096
CAS No.: 2228763-91-3
M. Wt: 228.17 g/mol
InChI Key: CIIXAMTUKBKJKR-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes or receptors. The pyrazole ring may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and pyrazole-containing molecules, such as:

Uniqueness

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is unique due to the combination of the trifluoromethoxy group and the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2228763-91-3

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15)

InChI Key

CIIXAMTUKBKJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)OC(F)(F)F

Purity

95

Origin of Product

United States

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